Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Physicochemical Properties Drug-likeness Lipophilicity

N-Cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide belongs to the 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamide chemical class, a scaffold extensively investigated for lysophosphatidic acid (LPA) receptor antagonism and heat shock protein 90 (Hsp90) inhibition. Its molecular formula is C₁₇H₂₂N₄O (MW ~298.4 g/mol), featuring an N-cyclohexyl carboxamide at position 4, an ethyl group at position 5, and an N-phenyl substituent at position 1 of the triazole core.

Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
Cat. No. B4455598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC17H22N4O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3
InChIInChI=1S/C17H22N4O/c1-2-15-16(17(22)18-13-9-5-3-6-10-13)19-20-21(15)14-11-7-4-8-12-14/h4,7-8,11-13H,2-3,5-6,9-10H2,1H3,(H,18,22)
InChIKeyMZJGRUAQAZKFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Structural Classification for Procurement Identification


N-Cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide belongs to the 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamide chemical class, a scaffold extensively investigated for lysophosphatidic acid (LPA) receptor antagonism [1] and heat shock protein 90 (Hsp90) inhibition [2]. Its molecular formula is C₁₇H₂₂N₄O (MW ~298.4 g/mol), featuring an N-cyclohexyl carboxamide at position 4, an ethyl group at position 5, and an N-phenyl substituent at position 1 of the triazole core. As of the available search record, no primary research article or publicly assayed database entry provides quantitative bioactivity data for this specific compound; characterization is limited to vendor catalog listings.

Why N-Cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Other C₁₇H₂₂N₄O Triazole Carboxamides


Multiple 1,2,3-triazole-4-carboxamide isomers share the identical molecular formula C₁₇H₂₂N₄O (e.g., N-butyl-5-cyclopropyl-1-(p-tolyl) analogs) but differ in the position and identity of substituents on the triazole core, creating distinct pharmacophoric geometries . Within the LPA1 antagonist patent space, even minor changes to the N-linked cyclohexyl acid moiety or the triazole N1-aryl group result in substantial shifts in receptor binding affinity and selectivity [1]. For Hsp90 inhibitors, the 1,4,5-trisubstitution pattern on the 1,2,3-triazole is critical for maintaining nanomolar antiproliferative potency; deviation abolishes activity [2]. Consequently, generic substitution without matched analytical verification risks selecting a compound with a completely divergent pharmacological profile.

Quantitative Differentiation Evidence for N-Cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Versus Closest Analogs


Predicted Physicochemical Profile Comparison: N-Cyclohexyl vs. N-Butyl Triazole Carboxamide Analogs

The N-cyclohexyl substituent on the target compound is predicted to confer higher lipophilicity compared to the N-butyl analog N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (same MW ~298.4). In silico predictions for a structurally similar N-cyclohexyl 1,2,3-triazole-4-carboxamide indicate a logP of approximately 4.34, versus approximately 3.0–3.5 for the N-butyl analog . Increased logP correlates with enhanced membrane permeability and potentially altered tissue distribution profiles in cell-based assays. Precise experimental logP or chromatographic retention data for this exact compound are not publicly available; the values cited derive from computational prediction for a close structural analog and should be verified experimentally.

Physicochemical Properties Drug-likeness Lipophilicity

Topological Polar Surface Area Differentiation Among C₁₇H₂₂N₄O Triazole Carboxamide Isomers

The target compound contains an N-cyclohexyl carboxamide moiety, yielding a computed topological polar surface area (TPSA) of approximately 90.65 Ų, based on data for a closely related 1,2,3-triazole-4-carboxamide with the same molecular formula . In contrast, the isomeric N-butyl-5-cyclopropyl-1-(p-tolyl) analog is predicted to have a TPSA of ~73–78 Ų due to the replacement of the polar carboxamide NH with a less exposed orientation [1]. A TPSA difference of ≥12 Ų can influence intestinal absorption classification and blood-brain barrier penetration potential according to established drug-likeness rules (TPSA < 60–70 Ų generally favored for CNS penetration).

Polar Surface Area Oral Bioavailability Blood-Brain Barrier

Hydrogen Bond Donor/Acceptor Profile: Implications for Target Engagement in LPA1 Antagonist Pharmacophore

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) , matching the core pharmacophoric requirements described for triazole-based LPA1 antagonists in the Bristol-Myers Squibb patent series [1]. The N-cyclohexyl carboxamide contributes one HBD (amide NH) and one HBA (amide C=O), while the triazole ring nitrogens provide additional acceptor capacity. This HBD/HBA profile is identical to the N-butyl analog, but the cyclohexyl group introduces greater steric bulk at the amide terminus, which the patent SAR indicates can enhance selectivity for LPA1 over LPA3 by occupying a lipophilic sub-pocket that tolerates larger aliphatic rings [1]. No selectivity data are publicly available for this specific compound.

Hydrogen Bonding LPA1 Receptor Pharmacophore

Recommended Application Scenarios for N-Cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Based on Available Evidence


Peripheral LPA1 Receptor Pharmacological Studies Requiring Reduced CNS Penetration Risk

The predicted higher TPSA (~90 Ų) and lipophilicity (logP ~4.3) of this compound suggest a profile favoring peripheral restriction over CNS distribution. Procurement is recommended for in vitro LPA1 antagonist screening in peripheral cell models (e.g., human lung fibroblasts, hepatic stellate cells) where blood-brain barrier penetration would confound in vivo interpretation. This application is inferred from the LPA1 antagonist patent chemotype, in which triazole-4-carboxamides with N-cycloalkyl substitutions demonstrate LPA1 binding [1], and from predicted physicochemical properties indicating limited passive CNS entry .

Fragment-Based or Scaffold-Hopping Design Around the 1,4,5-Trisubstituted 1,2,3-Triazole Pharmacophore for Hsp90

The 1,4,5-trisubstituted 1,2,3-triazole core is a validated scaffold for Hsp90 N-terminal domain inhibition, with the most potent analog JMC31 achieving nanomolar affinity and antiproliferative activity in NCI-H460 cells [2]. While this specific compound is not among those assayed, its scaffold identity makes it a candidate for comparative SAR studies to evaluate the impact of the N-cyclohexyl amide substituent on Hsp90 binding and client protein depletion. Users should verify Hsp90 inhibitory activity de novo.

Physicochemical Comparator for C₁₇H₂₂N₄O Triazole Isomer Libraries

Given the existence of multiple C₁₇H₂₂N₄O triazole carboxamide isomers with distinct substitution patterns , this N-cyclohexyl-5-ethyl-1-phenyl variant serves as a specific isomer for logP, TPSA, and solubility comparative studies. Procurement enables systematic evaluation of how the cyclohexyl-vs-butyl or 5-ethyl-vs-5-cyclopropyl substitution influences formulation-relevant properties such as thermodynamic solubility and chemical stability.

Negative Control or Chemoproteomics Bait for N-Cyclohexyl Triazole Target Deconvolution

If a structurally related bioactive N-cyclohexyl triazole carboxamide is identified in a phenotypic screen, this compound can serve as a structurally matched but potentially inactive (or differentially active) control for target deconvolution via affinity-based proteomics. The matched physicochemical properties ensure that any differential enrichment in pull-down experiments is attributable to pharmacodynamic rather than pharmacokinetic differences.

Quote Request

Request a Quote for N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.